![molecular formula C13H16BrNO3 B2873508 tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1913261-00-3](/img/structure/B2873508.png)

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

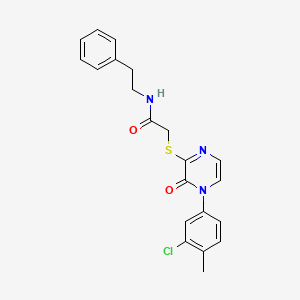

The compound “tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” is a type of 1,4-oxazine . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . This compound is a derivative of 1,4-oxazine, which is a fundamental heterocyclic compound .

Synthesis Analysis

The synthesis of 1,4-oxazine derivatives involves a three-step conversion process . The process begins with the removal of the tert-butoxycarbonyl group from the precursor molecule . This is achieved through thermal deprotection, a process that involves heating the precursor molecule at a specific temperature . The process was first described by Coudert, Gillaizeau and co-workers in 2007 .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C8H8BrNO/c9-6-2-1-3-7-8 (6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a unique representation of the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Tert-Butyl phenylazocarboxylates, similar in structure to tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate, have been identified as versatile building blocks in synthetic organic chemistry. They are involved in nucleophilic substitutions and radical reactions, highlighting their potential for creating a wide array of chemical compounds. The versatility of these compounds is showcased through various reactions including nucleophilic substitutions with aromatic amines and alcohols, azocarboxamide formation, and radical-mediated modifications such as oxygenation, halogenation, and aryl-aryl coupling (Hannelore Jasch et al., 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown promise in the synthesis of biologically active compounds. For instance, the synthesis and characterization of new compounds, such as tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlight the compound's role as an intermediate in creating benzimidazole compounds with potential biological activities (Liu Ya-hu, 2010).

Material Science

In material science, the applications extend to the development of cross-linked polymers. Studies involving the Mannich condensation of related compounds followed by various coupling reactions, including the Sonogashira coupling, have led to the synthesis of acetylenic benzoxazine precursors. These precursors, upon further transformation, facilitate the creation of polyynic derivatives, showcasing a path toward innovative polymeric materials with potential for cross-linking and enhanced material properties (N. Gulia et al., 2012).

Eigenschaften

IUPAC Name |

tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVODSCCVOQXLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)

![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)

![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)

![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)